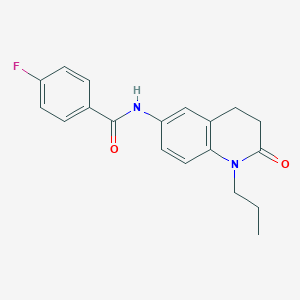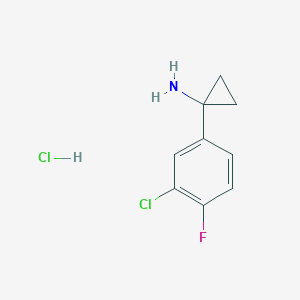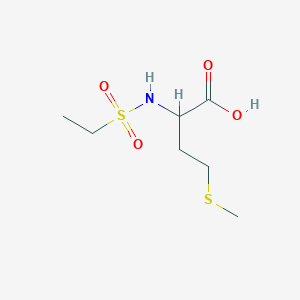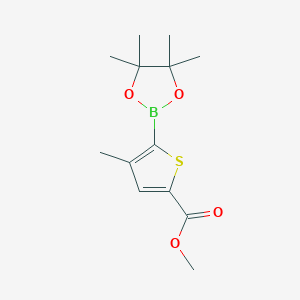
Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate: is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of a thiophene ring, a methyl group, and a boronic ester functional group. It is used in various scientific research applications, including organic synthesis and medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatization: The compound can be synthesized by reacting 4-methylthiophene-2-carboxylic acid with a boronic acid derivative, such as pinacolborane, under mild conditions.
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reaction is a common method used to synthesize this compound. It involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods:
Batch Production: The compound can be produced in batches using standard laboratory equipment and techniques.
Continuous Flow Synthesis: For large-scale production, continuous flow synthesis can be employed to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form various oxidized products.
Reduction: The boronic ester group can be reduced to form boronic acids.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and catalysts, are employed.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Boronic acids.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis, particularly in cross-coupling reactions to form biaryls and heteroaryls. Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound is explored for its potential therapeutic applications, such as in the development of anticancer drugs. Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is utilized in various biological and chemical processes, including enzyme inhibition and molecular recognition.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The boronic ester group can inhibit enzymes by binding to their active sites.
Molecular Recognition: The compound can be used in molecular recognition studies to identify and bind specific biomolecules.
Comparison with Similar Compounds
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound has a similar boronic ester group but lacks the thiophene ring.
4-Methylthiophene-2-carboxylic acid: This compound lacks the boronic ester group.
Uniqueness: The presence of both the thiophene ring and the boronic ester group in Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate makes it unique compared to other similar compounds
Properties
IUPAC Name |
methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO4S/c1-8-7-9(11(15)16-6)19-10(8)14-17-12(2,3)13(4,5)18-14/h7H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXMAAXJLZVVRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(S2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

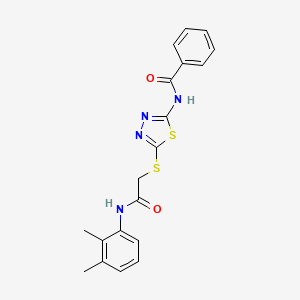
![6-[(4-bromophenyl)methylsulfanyl]-7H-purine](/img/structure/B2493434.png)
![2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2493436.png)
![Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate](/img/structure/B2493438.png)

![4-[1-(Difluoromethyl)pyrazole-3-carbonyl]piperazine-1-sulfonyl fluoride](/img/structure/B2493440.png)
![2-[(2-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2493442.png)
![N-(3-chloro-2-methylphenyl)-2-{14-oxo-9-thia-11,13,15,16-tetraazatetracyclo[8.7.0.0^{2,8}.0^{13,17}]heptadeca-1(10),2(8),11,16-tetraen-15-yl}acetamide](/img/structure/B2493443.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2493444.png)
![4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2493445.png)
